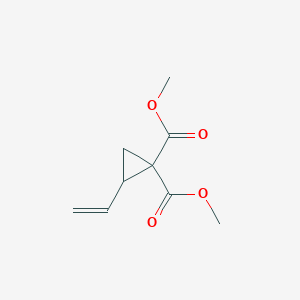

2-ビニルシクロプロパン-1,1-ジカルボン酸ジメチル

概要

説明

2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester, also known as 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester, is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ヒドロホスフィネーション反応

2-ビニルシクロプロパン-1,1-ジカルボン酸ジメチルは、光分解条件下で、第一級または第二級ホスフィンとのヒドロホスフィネーション反応に使用されてきました . 注目すべきことに、ラジカル開始剤は必要ありませんでした。 得られた第三級ホスフィンは、S8を使用して誘導体化され、湿気と空気に対して安定な黄色または無色のオイルが得られました .

α-ジアゾ-β-ケトエステルの調製

2-ビニルシクロプロパン-1,1-ジカルボン酸ジメチルと構造的に類似したシクロプロパン-1,1-ジカルボン酸ジメチルは、α-ジアゾ-β-ケトエステルの調製に使用されてきました .

ビガバトリンの調製

2-ビニルシクロプロパン-1,1-ジカルボン酸ジエチルは、構造的に類似した別の化合物であり、新規抗てんかん薬であるビガバトリンの調製に使用されてきました .

作用機序

Target of Action

Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate, also known as Dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate or 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester, is a versatile compound used in various chemical reactions. Its primary targets are phosphine chalcogenides . These are a class of compounds that play a crucial role in various chemical transformations.

Mode of Action

This compound undergoes a hydrophosphination reaction with either a primary or secondary phosphine under photolytic conditions . This suggests that the compound interacts with its targets through a radical mechanism .

Biochemical Pathways

The hydrophosphination reaction of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate leads to the formation of tertiary phosphines . These phosphines are then derivatized using S8 to afford moisture and air stable yellow or colorless oils . This process indicates the compound’s role in the synthesis of phosphine chalcogenides.

Pharmacokinetics

Its chemical properties suggest that it is a solid or viscous liquid at room temperature . It is stored in a dry environment at 2-8°C, indicating its stability under these conditions .

Result of Action

The result of the hydrophosphination reaction is the formation of tertiary phosphines . These phosphines are stable in both air and moisture, suggesting that the compound’s action results in the production of stable and useful chemical entities .

Action Environment

The hydrophosphination reaction of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate is induced by UV light . This suggests that the compound’s action is influenced by light conditions. , indicating that the compound can act effectively in a variety of chemical environments.

生物活性

2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester (also referred to as dimethyl 2-vinylcyclopropane-1,1-dicarboxylate) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring substituted with vinyl and dicarboxylic acid ester functionalities. Its chemical formula is , and it possesses unique structural features that contribute to its reactivity and biological interactions.

The biological activity of 2-vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester is largely attributed to its ability to interact with various molecular targets within biological systems. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may influence cellular functions. Additionally, the ester groups can participate in hydrogen bonding, affecting protein interactions and enzyme activities .

Anticancer Properties

Research has indicated that derivatives of this compound may exhibit anticancer properties. For instance, studies have shown that certain cyclopropane derivatives can inhibit thioredoxin reductase (TrxR), an enzyme linked to cancer cell proliferation. Inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis .

Antimicrobial Activity

2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester has also been evaluated for its antimicrobial properties. In laboratory settings, it has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Nematicidal Activity

The compound has shown promise as a nematicide. In studies involving the nematode Meloidogyne javanica, it was found that certain derivatives caused significant mortality rates among the nematodes. The lethal concentration required to kill 50% of the nematodes (LD50) was determined to be approximately 99.4 μg/mL for the ester form, indicating its potential utility in agricultural pest control .

Study 1: Anticancer Activity

In a study focusing on the anticancer effects of cyclopropane derivatives, researchers synthesized several compounds and tested their effects on cancer cell lines. The results indicated that compounds similar to 2-vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester significantly reduced cell viability in a dose-dependent manner. The most potent compounds were further analyzed for their mechanisms of action, revealing that they induced apoptosis through oxidative stress pathways .

Study 2: Nematicidal Efficacy

A series of experiments were conducted to evaluate the effectiveness of various esters derived from cyclopropane-1,1-dicarboxylic acid against Meloidogyne javanica. The study found that the dimethyl ester variant exhibited a high level of efficacy with a mortality rate exceeding 90% at specific concentrations. The findings suggest that modifications in the chemical structure can enhance biological activity against nematodes .

Data Tables

| Compound | Biological Activity | LD50 (μg/mL) | Mechanism |

|---|---|---|---|

| 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester | Anticancer | Not specified | TrxR inhibition |

| Dimethyl ester variant | Nematicidal | 99.4 | Disruption of nematode physiology |

| Other derivatives | Antimicrobial | Varies by structure | Cell wall disruption |

特性

IUPAC Name |

dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-4-6-5-9(6,7(10)12-2)8(11)13-3/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHUKAQVHWDTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1C=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440307 | |

| Record name | 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17447-60-8 | |

| Record name | 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the characteristic reactions of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate?

A1: This compound exhibits interesting reactivity due to its strained ring system and activated double bond. Research shows it undergoes:

- Hydrophosphination: Under UV irradiation, it reacts with primary and secondary phosphines without requiring a radical initiator. This yields tertiary phosphines, which can be further converted to stable phosphine chalcogenides using S8. The reaction is proposed to follow a radical mechanism. []

- Ring-opening with amines: It reacts with nucleophiles like pyrrolidine, leading to ring-opening with inversion of configuration at the C(5) position. [] This stereospecific reaction highlights its potential in asymmetric synthesis.

- Lewis acid-catalyzed ring-opening: Lewis acids like Sn(OTf)2, GaCl3, Sc(OTf)3, and Al(OTf)3 catalyze ring-opening followed by 1,5-addition reactions with aliphatic alcohols. [] This showcases its versatility in forming diverse molecular structures.

- Ammonolysis: Reaction with ammonia in methanol selectively cleaves one ester group, forming methyl (Z)-1-carbamoyl-2-ethenylcyclopropanecarboxylate and (Z)-1-carbamoyl-2-ethenylcyclopropanecarboxylic acid. [] This highlights its potential for targeted functional group transformations.

Q2: How can dimethyl 2-vinylcyclopropane-1,1-dicarboxylate be synthesized in an enantioselective manner?

A: Enantiopure dimethyl 2-vinylcyclopropane-1,1-dicarboxylate is a valuable chiral building block. A reported method utilizes an iridium-catalyzed asymmetric allylic alkylation reaction, which affords the compound with excellent enantioselectivity (≥99% ee). [] This highlights the potential of transition metal catalysis for its asymmetric synthesis.

Q3: Does dimethyl 2-vinylcyclopropane-1,1-dicarboxylate participate in radical reactions?

A: Yes, research indicates it readily participates in radical reactions. For instance, it reacts with alkenes in the presence of tributyltin radicals. [] This reactivity further expands its synthetic utility, allowing for the construction of more complex molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。